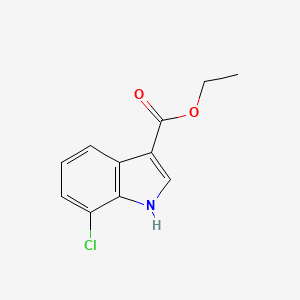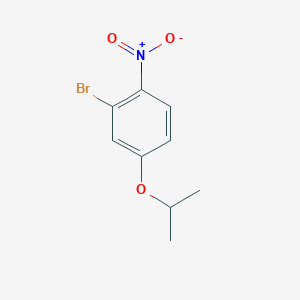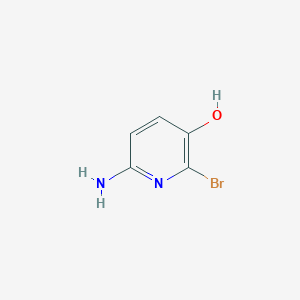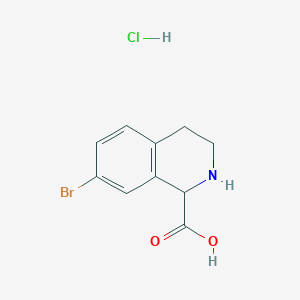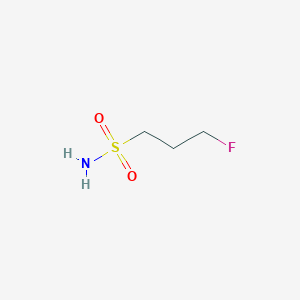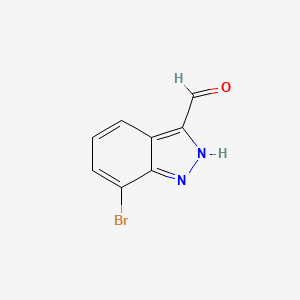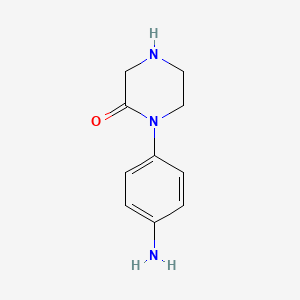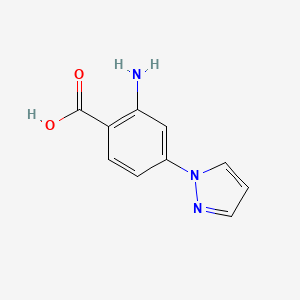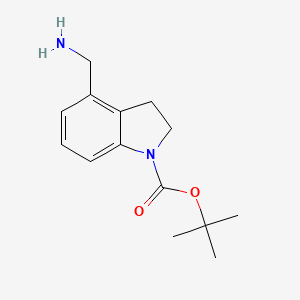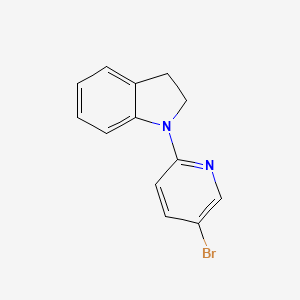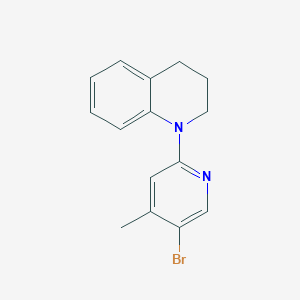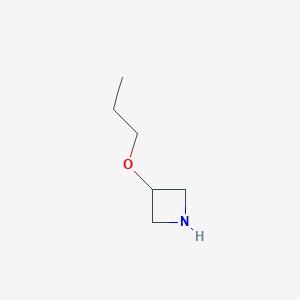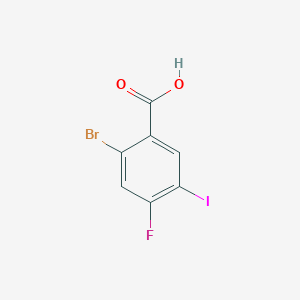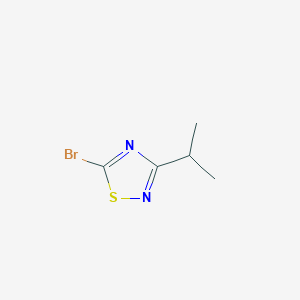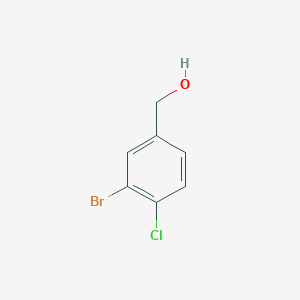
3-溴-4-氯苄醇
描述
3-Bromo-4-chlorobenzyl alcohol: is an organic compound with the molecular formula C7H6BrClO It is a derivative of benzyl alcohol, where the benzene ring is substituted with bromine and chlorine atoms at the 3rd and 4th positions, respectively
科学研究应用
Chemistry: 3-Bromo-4-chlorobenzyl alcohol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound can be used to study the effects of halogenated benzyl alcohols on cellular processes. It may also serve as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, 3-Bromo-4-chlorobenzyl alcohol is used in the production of specialty chemicals and materials. It can be incorporated into polymers to modify their properties or used as a reagent in various chemical processes.
作用机制
Target of Action
The primary targets of 3-Bromo-4-chlorobenzyl alcohol are the carbon atoms in the benzene ring of the molecule . The compound interacts with these atoms through a series of chemical reactions, leading to changes in the structure and properties of the molecule .
Mode of Action
The mode of action of 3-Bromo-4-chlorobenzyl alcohol involves a series of chemical reactions. The compound can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . In these reactions, the bromine and chlorine atoms in the molecule can be replaced by other groups, leading to the formation of new compounds .
Biochemical Pathways
The biochemical pathways affected by 3-Bromo-4-chlorobenzyl alcohol are primarily those involved in the synthesis of new compounds. For example, the compound can participate in the Suzuki–Miyaura cross-coupling reaction, a widely-used method for forming carbon-carbon bonds . This reaction involves the transfer of a group from boron to palladium, leading to the formation of a new compound .
Pharmacokinetics
The pharmacokinetics of 3-Bromo-4-chlorobenzyl alcohol involve its absorption, distribution, metabolism, and excretion (ADME). The compound is highly absorbable in the gastrointestinal tract and can permeate the blood-brain barrier . The compound is also an inhibitor of CYP1A2, an enzyme involved in drug metabolism .
Result of Action
The result of the action of 3-Bromo-4-chlorobenzyl alcohol is the formation of new compounds through chemical reactions. These new compounds can have different properties and uses, depending on the groups that have replaced the bromine and chlorine atoms in the molecule .
Action Environment
The action of 3-Bromo-4-chlorobenzyl alcohol can be influenced by various environmental factors. For example, the rate of the reactions it undergoes can be affected by factors such as temperature and the presence of other substances . Additionally, the compound’s stability and efficacy can be influenced by factors such as pH and the presence of light .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chlorobenzyl alcohol typically involves the bromination and chlorination of benzyl alcohol. One common method is the electrophilic aromatic substitution reaction, where benzyl alcohol is treated with bromine and chlorine under controlled conditions to introduce the halogen atoms at the desired positions on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of 3-Bromo-4-chlorobenzyl alcohol can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
化学反应分析
Types of Reactions: 3-Bromo-4-chlorobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the halogen atoms, yielding benzyl alcohol.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed:
Oxidation: 3-Bromo-4-chlorobenzaldehyde or 3-Bromo-4-chlorobenzoic acid.
Reduction: Benzyl alcohol.
Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.
相似化合物的比较
4-Chlorobenzyl alcohol: Similar structure but lacks the bromine atom.
3-Bromobenzyl alcohol: Similar structure but lacks the chlorine atom.
4-Bromobenzyl alcohol: Similar structure but lacks the chlorine atom at the 3rd position.
Uniqueness: 3-Bromo-4-chlorobenzyl alcohol is unique due to the presence of both bromine and chlorine atoms on the benzene ring. This dual substitution pattern imparts distinct chemical properties, such as increased reactivity and the ability to participate in specific types of chemical interactions. These properties make it a valuable compound in various research and industrial applications.
属性
IUPAC Name |
(3-bromo-4-chlorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c8-6-3-5(4-10)1-2-7(6)9/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXLQZNUPRSYEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679339 | |
| Record name | (3-Bromo-4-chlorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329218-12-4 | |
| Record name | 3-Bromo-4-chlorobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=329218-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Bromo-4-chlorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-4-chlorobenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
